3-(4-Carboxyphenoxy)phthalic acid
Overview
Description
Synthesis Analysis
A three-dimensional semi-rigid coordination polymer was solvothermally synthesized with a V-shaped semi-rigid carboxylic acid, H3cpta = 3-(3-carboxyphenoxy)phthalic acid (H3cpta), and auxiliary ligand, 1,2-di(pyridin-4-yl)ethene (bpe) .Molecular Structure Analysis
The molecular structure of 3-(4-Carboxyphenoxy)phthalic acid is complex. It has been used to construct a 3D coordination polymer with 2D porous metal–organic sub-layers .Chemical Reactions Analysis
Two new interesting entangled structures, namely, [Ni1.5(L)(bpy)2(H2O)3] n · 3nH2O (I) and [Cd3(L)2(bbi)2]n · nH2O (II)(where H3L is 4-(4-carboxyphenoxy)-phthalic acid, bpy is 4,4′-bipyridine, and bbi is 1,1′-(1,4-butanediyl)bis(imidazole)) have been synthesized and characterized by elemental analysis (EA), infrared spectra (IR), X-ray .Scientific Research Applications
Synthesis of Coordination Polymers
3-(4-Carboxyphenoxy)phthalic acid is used in the synthesis of coordination polymers. For instance, it has been used in the hydrothermal reaction to design and prepare seven tripodal imidazole-based metal coordination polymers . The diversity of the ligand-based metal building units in these compounds is tuned by the molecular conformation of the tricarboxylates and the coordination geometry of the metal ion .
Luminescence Properties
The coordination polymers synthesized using 3-(4-Carboxyphenoxy)phthalic acid exhibit interesting luminescence properties . The thermal stability and emission spectroscopy for these complexes have been investigated .
Construction of Three-Dimensional (3D) Networks
3-(4-Carboxyphenoxy)phthalic acid has been used to construct three-dimensional (3D) semi-rigid coordination polymers . These polymers feature a porous metal–organic layer subunit constructed by carboxylate ligands and Cd ions .
Synthesis of Chiral Coordination Polymers
A semi-rigid chiral coordination polymer was synthesized solvothermally using 3-(4-Carboxyphenoxy)phthalic acid . The single-crystal diffraction analysis shows that the polymer belongs to the orthorhombic crystal system .
Role of Auxiliary Ligands
In the solvothermal synthesis condition of semi-rigid coordination polymers, N-contained auxiliary ligands show important templates . The 3-(4-Carboxyphenoxy)phthalic acid plays a crucial role in this process .
Construction of Porous Coordination Polymers
3-(4-Carboxyphenoxy)phthalic acid has been used to construct porous coordination polymers . These polymers could be synthesized by this type of semi-rigid organic spacers .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that phthalic acid interacts with several receptors such asEstrogen receptor alpha , Progesterone receptor , Estrogen receptor beta , and Peroxisome proliferator-activated receptors . These receptors play crucial roles in various biological processes, including cell proliferation, differentiation, and metabolic homeostasis.
Mode of Action
It’s known to form complex structures with metal ions such asNickel (Ni) and Cadmium (Cd) . These complexes have been characterized by elemental analysis (EA), infrared spectra (IR), X-ray powder diffraction (XRPD), solid fluorescence, and thermogravimetric analysis (TGA) .
Biochemical Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates often involves the formation of protocatechuate, which is further metabolized through the beta-ketoadipate pathway .
Pharmacokinetics
The compound’s solubility and stability under various conditions suggest that it may have unique pharmacokinetic properties .
Result of Action
The compound’s ability to form complex structures with metal ions suggests that it may influence cellular processes that involve these ions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Carboxyphenoxy)phthalic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of metal ions in the environment can influence the compound’s ability to form complex structures .
properties
IUPAC Name |
3-(4-carboxyphenoxy)phthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-4-6-9(7-5-8)22-11-3-1-2-10(14(18)19)12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOTMQYGCBQDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboxyphenoxy)phthalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-(4-Carboxyphenoxy)phthalic acid in the formation of coordination polymers?
A1: 3-(4-Carboxyphenoxy)phthalic acid, often denoted as H3L in the literature, acts as a versatile, semi-rigid, asymmetric, V-shaped, multicarboxylate ligand. [, , , , ] This unique structure allows it to bind to metal ions, typically transition metals like Zn(II), Cd(II), Co(II), and Mn(II), through its carboxylate groups. [, , , , ] The "V" shape and semi-rigidity introduce variations in the spatial arrangement of the resulting metal-organic frameworks, influencing the dimensionality and topology of the coordination polymers. [, , , , ]
Q2: How do different N-donor ligands impact the structures of coordination polymers formed with 3-(4-Carboxyphenoxy)phthalic acid?
A2: Studies have shown that introducing N-donor ligands, such as 4,4'-bipyridine (4,4'-bpy), 1,10-phenanthroline (phen), or 1,3,5-tris(1-imidazolyl)benzene (tib), alongside 3-(4-Carboxyphenoxy)phthalic acid, can significantly influence the final structure of the coordination polymer. [, , , ] These N-donor ligands act as bridging units, connecting the metal-carboxylate chains or layers, leading to the formation of higher-dimensional networks. [, , , ] The size and geometry of the N-donor ligand, along with its coordination preferences, play a crucial role in determining the overall architecture of the resulting framework. [, , , ]
Q3: Have any luminescent properties been observed in coordination polymers incorporating 3-(4-Carboxyphenoxy)phthalic acid?
A3: Yes, some Cd(II) coordination polymers synthesized using 3-(4-Carboxyphenoxy)phthalic acid, along with various N-donor ligands like phen, 2,2′-bipyridine (2,2′-bpy), and 4,4'-bpy, have exhibited interesting luminescent properties. [] The luminescence behavior is attributed to the combined effects of the ligand-to-metal charge transfer (LMCT) and metal-centered (MC) transitions within the framework. []
Q4: Can the position of the carboxylic acid group on the phenyl ring of 3-(4-Carboxyphenoxy)phthalic acid influence the structure of coordination polymers?
A4: Research suggests that the position of the carboxylic acid substituent on the phenyl ring of 3-(4-Carboxyphenoxy)phthalic acid plays a crucial role in determining the final structure of the coordination polymer. [] By comparing analogous ligands with varying carboxylic acid positions, researchers have observed significant differences in the resulting framework structures, even when using the same metal ion and auxiliary ligand. []
Q5: What analytical techniques are commonly employed to characterize 3-(4-Carboxyphenoxy)phthalic acid-based coordination polymers?
A5: Researchers rely on a combination of techniques to characterize the structure and properties of these coordination polymers. Single-crystal X-ray diffraction is essential for elucidating the crystal structure and coordination environments within the framework. [, , , , ] Other common techniques include: * Infrared spectroscopy (IR) to identify functional groups and bonding interactions.* Thermogravimetric analysis (TGA) to investigate thermal stability and decomposition patterns. * Powder X-ray diffraction (PXRD) for phase identification and crystallinity analysis.* Elemental analysis to determine the elemental composition. * Luminescence spectroscopy (where applicable) to study the emission properties.
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